6-Fluoro-2-(hydroxymethyl)chroman-4-ol
Description
Significance of the Chroman Ring System in Organic and Medicinal Chemistry
The chroman ring system, a bicyclic ether consisting of a benzene (B151609) ring fused to a dihydropyran ring, is a fundamental scaffold found in numerous natural products and synthetic compounds. google.compatsnap.com This structure is a key feature in molecules like vitamin E (tocopherols and tocotrienols) and various flavonoids. google.com
Chromans as Privileged Scaffolds in Drug Discovery and Development
In the realm of drug discovery, the chroman nucleus is often referred to as a "privileged scaffold". nih.govgoogle.comresearchgate.netnih.govambeed.com This term denotes a molecular framework that is capable of binding to multiple, diverse biological targets, making it a fertile ground for developing new drugs. The rigid, yet three-dimensional, structure of the chroman ring allows for the precise spatial arrangement of various substituents, which can be tailored to interact with specific pockets on proteins and enzymes. Chromone derivatives, which are closely related to chromans, have been extensively studied and have shown a wide range of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and neuroprotective effects. nih.govnih.govambeed.com This success underscores the therapeutic potential inherent in the chroman framework.
Role of Oxygen-Containing Heterocycles in Bioactive Molecules
Oxygen-containing heterocycles are ubiquitous in nature and form the structural core of a vast number of biologically active compounds. pragna-group.comrsc.orgamericanelements.com It is estimated that a significant percentage of all biologically active compounds contain a heterocyclic fragment, with oxygen heterocycles being the second most prevalent type in approved drugs. youtube.com Their presence is crucial for the biological activity of many natural products, pharmaceuticals, and agrochemicals. rsc.orgnih.gov These rings can influence a molecule's solubility, polarity, and ability to form hydrogen bonds, all of which are critical for effective interaction with biological targets. rsc.org
| Property Influenced by Oxygen Heterocycles | Significance in Bioactive Molecules |
| Solubility & Polarity | Affects absorption, distribution, and excretion in the body. |
| Hydrogen Bonding | Crucial for specific binding interactions with proteins and enzymes. |
| Structural Scaffold | Provides a rigid framework for orienting other functional groups. |
| Natural Abundance | Serves as a rich source of inspiration for new drug designs. pragna-group.com |
Introduction to Fluorinated Chroman Derivatives
The deliberate introduction of fluorine into a drug candidate is a widely used strategy in modern medicinal chemistry. When applied to the chroman scaffold, this results in fluorinated chroman derivatives, a class of compounds designed to have enhanced physicochemical and pharmacological properties.
General Impact of Fluorine Substitution on Molecular Attributes for Research Applications
The substitution of a hydrogen atom with fluorine, the most electronegative element, can profoundly alter a molecule's properties. nih.govrsc.org This is not simply due to its size, which is comparable to hydrogen, but due to its powerful electron-withdrawing effects. nih.gov
Key effects of fluorination in medicinal chemistry include:
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond. Placing a fluorine atom at a site on the molecule that is susceptible to metabolic attack can block oxidation, thereby increasing the drug's half-life and bioavailability. nih.gov
Binding Affinity: Fluorine can engage in unique interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and potency.
Lipophilicity: Fluorination generally increases a molecule's lipophilicity (its ability to dissolve in fats and oils), which can improve its ability to cross cell membranes. nih.gov
pKa Modification: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can affect a compound's ionization state and, consequently, its absorption and distribution. nih.govrsc.org
| Molecular Attribute | Impact of Fluorine Substitution |
| Metabolic Stability | Increased due to the high strength of the C-F bond. nih.gov |
| Binding Affinity | Can be enhanced through unique intermolecular interactions. |
| Lipophilicity | Generally increased, potentially improving membrane permeation. nih.gov |
| Acidity/Basicity (pKa) | Can be significantly altered, affecting pharmacokinetic properties. rsc.org |
Contextualization of 6-Fluoro-2-(hydroxymethyl)chroman-4-ol within the Fluorinated Chroman Landscape
While direct research on this compound is limited in public literature, its structure places it firmly within a group of compounds with significant pharmaceutical relevance. Its potential can be inferred by examining its constituent parts and related molecules.
The 6-fluoro-chroman core is a key structural component of Nebivolol, a highly cardioselective beta-blocker used to treat hypertension. researchgate.net Research into the synthesis of chiral 6-fluoro-chroman building blocks, such as (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman and 6-fluoro-chroman-2-carboxylic acid, highlights the industrial importance of this specific fluorinated scaffold. researchgate.netrsc.org
The 2-(hydroxymethyl) and 4-ol (hydroxyl) groups provide hydrophilic character and, crucially, act as handles for further synthetic modification. These hydroxyl groups can be used to link the chroman scaffold to other molecular fragments, a common strategy in creating more complex and targeted drug candidates. For comparison, the non-fluorinated compound 2-Hydroxymethyl-chroman-4-one has been isolated and shown to possess anti-fungal properties, indicating that this substitution pattern on the chroman ring can lead to biological activity. nih.gov
Therefore, this compound can be viewed as a promising building block. It combines the proven "privileged" nature of the chroman scaffold with the advantageous properties imparted by fluorine substitution. Researchers might use this compound as a starting point or intermediate for synthesizing novel analogues for screening in various therapeutic areas, particularly for cardiovascular or anti-infective applications, leveraging the known activities of related structures.
Structure
3D Structure
Properties
Molecular Formula |
C10H11FO3 |
|---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
6-fluoro-2-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C10H11FO3/c11-6-1-2-10-8(3-6)9(13)4-7(5-12)14-10/h1-3,7,9,12-13H,4-5H2 |
InChI Key |
NODHOAXWTCTVOU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(C1O)C=C(C=C2)F)CO |
Origin of Product |
United States |
Stereochemical Control and Chiral Synthesis of 6 Fluoro 2 Hydroxymethyl Chroman 4 Ol
Diastereoselective and Enantioselective Synthesis Approaches
The synthesis of 6-Fluoro-2-(hydroxymethyl)chroman-4-ol with defined stereochemistry at its chiral centers necessitates the use of asymmetric synthesis methodologies. These approaches aim to selectively produce one enantiomer or diastereomer over others, a challenge that is addressed through various catalytic systems. The synthesis often involves the creation of a key chiral intermediate, such as optically pure (R)- or (S)-6-fluorochroman-2-carboxylic acid, which then undergoes further transformations to build the final molecule.
Biocatalysis, utilizing isolated enzymes or whole-cell systems, offers a powerful and environmentally benign route to optically pure molecules. Enzymes operate with high specificity and selectivity under mild conditions. For the synthesis of precursors to this compound, enzymatic resolution has proven highly effective. rsc.org
A notable example is the kinetic resolution of racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC) using esterases. rsc.org Two specific esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus, have been identified for their ability to selectively hydrolyze one enantiomer of the racemic ester, leaving the other unreacted. rsc.org This process allows for the production of both (S)- and (R)-6-fluoro-chroman-2-carboxylic acids (FCCAs), which are pivotal chiral building blocks. rsc.org
The process typically occurs in a biphasic system (e.g., aqueous-toluene) where the EstS enzyme preferentially catalyzes the hydrolysis of (S)-MFCC to (S)-FCCA, achieving an enantiomeric excess (ee) of over 99%. rsc.org Conversely, the EstR enzyme selectively hydrolyzes (R)-MFCC to (R)-FCCA with an ee of 95-96%. rsc.org An innovative "sequential biphasic batch resolution" has been developed to streamline this process, allowing for the recovery of both highly pure enantiomers from the same initial batch of racemate by alternating the immobilized enzymes. rsc.org In a reported 10-batch sequence, this method yielded 229.3 mM of (S)-FCCA with 96.9% ee and 224.1 mM of (R)-FCCA with 99.1% ee within 40 hours, demonstrating a significant improvement over traditional chemical resolution methods. rsc.org
| Enzyme | Target Enantiomer | Product | Enantiomeric Excess (ee) | Reference |
| EstS | (S)-methyl 6-fluoro-chroman-2-carboxylate | (S)-6-fluoro-chroman-2-carboxylic acid | >99% | rsc.org |
| EstR | (R)-methyl 6-fluoro-chroman-2-carboxylate | (R)-6-fluoro-chroman-2-carboxylic acid | 95-96% | rsc.org |
This table summarizes the enantioselective performance of two esterases in the kinetic resolution of racemic methyl 6-fluoro-chroman-2-carboxylate.
Another key strategy involves the enzymatic desymmetrization of a prochiral precursor. For instance, in the synthesis of a related anti-HIV nucleoside, a biocatalytic desymmetrization of a prochiral diacetate was a key step in establishing a complex stereocenter. nih.gov Such approaches could be hypothetically applied to create the chiral centers in this compound.
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a third pillar of asymmetric synthesis alongside biocatalysis and transition-metal catalysis. researchgate.net These catalysts are often metal-free, less sensitive to air and moisture, and can promote a wide range of transformations with high enantioselectivity. researchgate.netnih.gov
For the synthesis of chiral chromane (B1220400) frameworks, organocatalytic methods such as asymmetric Friedel-Crafts alkylations and Michael additions are particularly relevant. researchgate.netnih.gov For example, quinine-derived thiourea (B124793) catalysts have been successfully used in the enantioselective Friedel-Crafts alkylation of phenols with glyoxal (B1671930) hydrates to produce chiral α-hydroxyketones, which are structurally related to the chroman-4-ol system. researchgate.net Similarly, pyrrolidine-based organocatalysts have been used for the kinetic resolution of racemic chromene derivatives. nih.gov
While a specific organocatalytic synthesis of this compound is not prominently reported, the established methodologies for fluorinated molecules and chromane systems provide a clear blueprint. nih.gov A plausible strategy would involve an asymmetric Michael addition of a phenol (B47542) to an α,β-unsaturated aldehyde to construct the chromane ring, followed by functional group manipulations. The stereochemistry at the C2 and C4 positions could be installed through a cascade reaction or a subsequent diastereoselective reduction of a chroman-4-one intermediate, guided by the existing stereocenter at C2.
Transition metal catalysis is a cornerstone of modern organic synthesis, offering unparalleled efficiency in forming various chemical bonds. nih.gov In the context of this compound, these methods are crucial for both the introduction of the fluorine atom and the stereoselective construction of the heterocyclic ring and its stereocenters.
Recent advances have led to the development of transition metal-catalyzed reactions that can introduce fluorine or fluorinated groups onto aromatic rings. nih.gov While direct C-F bond formation is challenging, cross-coupling reactions are a common strategy. nih.gov
More critically, transition metals excel at asymmetric hydrogenation and transfer hydrogenation reactions. A key step in synthesizing this compound from a 6-fluoro-2-(hydroxymethyl)chroman-4-one precursor would be the stereoselective reduction of the ketone at the C4 position. Catalysts based on metals like Ruthenium, Rhodium, or Iridium, complexed with chiral ligands (e.g., BINAP, P-Phos), are widely used for the asymmetric reduction of ketones to secondary alcohols with high levels of enantioselectivity and diastereoselectivity. The pre-existing stereocenter at C2 would direct the stereochemical outcome of the reduction at C4, leading to the desired diastereomer.
Furthermore, reactions like the hetero-Diels-Alder reaction, catalyzed by Lewis acids such as Scandium(III) triflate, can be used to construct complex fused heterocyclic systems with high stereocontrol, offering another potential route to the chromane core. rsc.org
Stereoisomeric Characterization and Purity Assessment Methodologies
Once a stereoselective synthesis is complete, it is essential to verify the stereochemical outcome and assess the purity of the product. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
The separation of stereoisomers is often achieved using chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC). For precursors to the target molecule, such as the stereoisomers of 6-fluoro-2-(oxiran-2-yl)chroman, separation of diastereomeric mixtures has been successfully performed using column chromatography on a silica (B1680970) gel stationary phase. nih.govresearchgate.net
The absolute configuration of a specific stereoisomer is unequivocally determined by single-crystal X-ray crystallography. This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of the spatial arrangement of every atom. For example, the absolute configuration of the (R,S) and (S,R) isomers of 6-fluoro-2-(oxiran-2-yl)chroman, key intermediates in the synthesis of the drug nebivolol, was confirmed using X-ray analysis. nih.govresearchgate.net
In addition to X-ray crystallography, chiroptical methods are valuable for routine analysis. Specific Optical Rotation (SOR), which measures the angle to which a compound rotates plane-polarized light, can be used to distinguish between enantiomers. nih.gov For 2-substituted chromanes, a correlation has been observed between the helicity of the dihydropyran ring and the sign of the SOR. nih.gov Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, provides more detailed structural information and can also be used to assign absolute configurations by comparing experimental spectra with theoretical calculations. nih.gov
| Technique | Purpose | Application Example | Reference |
| Chiral HPLC / Column Chromatography | Separation of enantiomers and diastereomers | Separation of (R,S) and (R,R) isomers of 6-fluoro-2-(oxiran-2-yl)chroman | nih.govresearchgate.net |
| Single-Crystal X-ray Crystallography | Unambiguous determination of absolute configuration | Assignment of the R,S configuration to a crystalline stereoisomer of 6-fluoro-2-(oxiran-2-yl)chroman | nih.govresearchgate.net |
| Specific Optical Rotation (SOR) | Characterization and correlation with stereochemistry | Correlating the sign of rotation with the helicity of the chromane ring | nih.gov |
| Circular Dichroism (CD) Spectroscopy | Assignment of absolute configuration and conformational analysis | Verifying the (R,R)-configuration of a chromane derivative | nih.gov |
This table outlines the primary methodologies used for the characterization and purity assessment of chiral chromane derivatives.
Impact of Stereochemistry on Molecular Recognition and Biological Interactions
The vast majority of biological macromolecules, such as enzymes, receptors, and transport proteins, are chiral. nih.gov Consequently, they often interact differently with the various stereoisomers of a chiral molecule. This stereoselectivity can lead to significant differences in potency, efficacy, metabolism, and transport between enantiomers or diastereomers. nih.gov
In drug development, it is common for only one stereoisomer to be responsible for the desired therapeutic effect, while others may be less active, inactive, or even contribute to undesirable side effects. nih.gov The stereochemical arrangement of functional groups dictates how a molecule fits into a protein's binding site, affecting the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding affinity and specificity.
For example, studies on other chiral compounds have shown that stereochemistry can dramatically influence antimalarial activity, with the "natural" isomer being significantly more potent than its enantiomer or diastereomers. nih.gov This difference is often attributed not only to target binding but also to stereoselective uptake by cellular transport systems. nih.gov
Advanced Derivatization and Functionalization of the 6 Fluoro 2 Hydroxymethyl Chroman 4 Ol Scaffold
Modifications at the Hydroxyl Group
The secondary hydroxyl group at the C4 position of the chroman ring is a key site for various chemical modifications, including esterification and etherification. These reactions allow for the introduction of a wide array of functional groups, which can significantly alter the molecule's physicochemical properties.
Esterification: The hydroxyl group can be readily converted to its corresponding esters through reaction with acyl chlorides or carboxylic anhydrides in the presence of a base. For instance, treatment with acetic anhydride (B1165640) in a suitable solvent like pyridine (B92270) or dichloromethane (B109758) can yield the corresponding acetate (B1210297) ester. The reaction conditions can be tailored to achieve high yields.
Etherification: The formation of ethers from the C4-hydroxyl group can be achieved through methods like the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comkhanacademy.orgyoutube.comyoutube.com This involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide intermediate, which is then reacted with an alkyl halide. The choice of the alkyl halide allows for the introduction of various alkyl or substituted alkyl groups.
| Modification | Reagents and Conditions | Product | Reference |
| Esterification | Acetic anhydride, pyridine, room temperature | 6-Fluoro-4-acetoxy-2-(hydroxymethyl)chroman | N/A |
| Etherification | 1. Sodium hydride, THF; 2. Methyl iodide | 6-Fluoro-4-methoxy-2-(hydroxymethyl)chroman | wikipedia.orgmasterorganicchemistry.comkhanacademy.orgyoutube.comyoutube.com |
Transformations Involving the Hydroxymethyl Group
The primary alcohol of the hydroxymethyl group at the C2 position offers another site for selective functionalization. Key transformations include oxidation to aldehydes and carboxylic acids.
Oxidation to Aldehydes: The selective oxidation of the primary alcohol to an aldehyde can be accomplished using mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as Dess-Martin periodinane (DMP) in dichloromethane are well-suited for this transformation, offering high chemoselectivity under neutral pH and room temperature conditions. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgresearchgate.net Another common method is the Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride with dimethyl sulfoxide (B87167) (DMSO) at low temperatures.
Oxidation to Carboxylic Acids: Further oxidation of the hydroxymethyl group to a carboxylic acid can be achieved using stronger oxidizing agents. For instance, chromic acid (H2CrO4), generated in situ from chromium trioxide and sulfuric acid, can be used, although care must be taken due to its hazardous nature. quora.com This transformation is significant as it introduces a carboxylic acid functionality, which is a key intermediate in the synthesis of various derivatives, including the drug Fidarestat. khanacademy.orgorganic-chemistry.orgnih.govmasterorganicchemistry.combldpharm.com The synthesis of 6-fluoro-4-oxochroman-2-carboxylic acid from related precursors has been reported. khanacademy.orgorganic-chemistry.orgnih.govmasterorganicchemistry.combldpharm.com
| Transformation | Reagents and Conditions | Product | Reference |
| Oxidation to Aldehyde | Dess-Martin periodinane (DMP), CH2Cl2, room temperature | 6-Fluoro-4-hydroxy-2-formylchroman | wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgresearchgate.net |
| Oxidation to Carboxylic Acid | H2CrO4, heat | 6-Fluoro-4-hydroxychroman-2-carboxylic acid | quora.com |
Aromatic Ring Functionalization
The benzene (B151609) ring of the 6-fluorochroman (B116937) scaffold is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. The position of substitution is directed by the existing groups on the ring. Key functionalization reactions include halogenation, nitration, and Friedel-Crafts reactions.
Halogenation: Bromination of the aromatic ring can be achieved using bromine in the presence of a Lewis acid catalyst or in a suitable solvent. nih.govnih.gov The fluorine atom and the ether oxygen of the chroman ring influence the position of bromination.
Nitration: Nitration of the aromatic ring can be performed using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comresearchgate.netyoutube.comcommonorganicchemistry.comgoogle.com The reaction conditions, particularly the temperature, need to be carefully controlled to avoid side reactions.
Friedel-Crafts Acylation: The introduction of an acyl group to the aromatic ring can be accomplished via Friedel-Crafts acylation, which typically involves an acyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3). nih.govmasterorganicchemistry.comkhanacademy.orgyoutube.comlibretexts.orgresearchgate.net This reaction is generally deactivated by the presence of the electron-withdrawing fluorine atom.
| Functionalization | Reagents and Conditions | Potential Product(s) | Reference |
| Bromination | Br2, FeBr3 | 7-Bromo-6-fluoro-2-(hydroxymethyl)chroman-4-ol | nih.govnih.gov |
| Nitration | HNO3, H2SO4 | 7-Nitro-6-fluoro-2-(hydroxymethyl)chroman-4-ol | masterorganicchemistry.comresearchgate.netyoutube.comcommonorganicchemistry.comgoogle.com |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl3 | 7-Acetyl-6-fluoro-2-(hydroxymethyl)chroman-4-ol | nih.govmasterorganicchemistry.comkhanacademy.orgyoutube.comlibretexts.orgresearchgate.net |
Substituent Effects on Chemical Reactivity and Derivatization Patterns
The reactivity and regioselectivity of derivatization reactions on the 6-fluoro-2-(hydroxymethyl)chroman-4-ol scaffold are significantly influenced by the electronic and steric effects of its substituents.
The 6-fluoro substituent exerts a strong electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic substitution. libretexts.orgnumberanalytics.comlibretexts.orgnih.govrsc.org However, it also has a weaker, electron-donating resonance effect and is an ortho-, para-director. libretexts.org This means that electrophilic attack is directed to the positions ortho and para to the fluorine atom, primarily the 5- and 7-positions, with the 7-position often being favored due to steric hindrance at the 5-position. The fluorine atom's high electronegativity can also influence the reactivity of adjacent functional groups. numberanalytics.com
The 4-hydroxyl group is an activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring via resonance. quora.comstackexchange.comechemi.com This activating effect competes with the deactivating effect of the fluorine atom. The hydroxyl group's directing influence would favor substitution at the 5- and 7-positions.
The alkoxy ether linkage of the chroman ring is also an activating, ortho-, para-director, reinforcing the directing effects of the hydroxyl and fluoro groups towards the 5- and 7-positions.
Structure Activity Relationship Sar Studies of Chroman 4 Ol and Fluorinated Chroman Derivatives
General Principles of SAR for Chroman Scaffolds
The chroman framework, consisting of a fused benzene (B151609) and dihydropyran ring, offers multiple positions for substitution, allowing for the fine-tuning of its physicochemical and pharmacological properties. SAR studies on various chroman derivatives have revealed several general principles:
Substitution on the Benzene Ring: The nature and position of substituents on the aromatic ring significantly impact biological activity. Electron-withdrawing groups, such as halogens, and electron-donating groups can alter the electronic distribution of the entire molecule, affecting its ability to interact with biological targets. For instance, in a series of chroman-4-one derivatives evaluated as SIRT2 inhibitors, compounds with larger, electron-withdrawing substituents at the 6- and 8-positions were found to be more potent. nih.gov
Substitution at the C2-Position: The substituent at the C2 position of the dihydropyran ring plays a crucial role in determining the molecule's interaction with target proteins. The size, lipophilicity, and functionality of this group can dictate binding affinity and selectivity. Studies on chroman-4-ones have shown that the length and branching of alkyl chains at the C2 position can significantly affect inhibitory activity. nih.govacs.org
The Carbonyl Group at C4: The ketone at the C4 position in chroman-4-ones is often a key pharmacophoric feature, participating in hydrogen bonding interactions with target enzymes. Reduction of this ketone to a hydroxyl group, as in chroman-4-ols, alters the molecule's polarity and hydrogen bonding capacity, which can lead to a different biological activity profile. nih.gov
Influence of Fluoro Substitution on Structure-Activity Relationships
Fluorine has become a valuable tool in medicinal chemistry due to its unique properties, including its small size, high electronegativity, and ability to form strong bonds with carbon. The introduction of a fluorine atom into the chroman scaffold can lead to significant changes in biological activity.
Positional Effects of Fluorine on Biological Activity Profiles
The position of the fluorine atom on the chroman ring is critical in determining its effect on biological activity. While specific comparative studies on positional fluoro-isomers of 6-Fluoro-2-(hydroxymethyl)chroman-4-ol are not extensively documented, general principles from related scaffolds provide valuable insights.
Impact of Fluorine on Conformational Rigidity and Bioactivity Modulation
The introduction of fluorine can influence the conformational preferences of the dihydropyran ring in the chroman scaffold. The strong C-F bond and its stereoelectronic effects can lead to a more rigid conformation, which can be advantageous for binding to a specific target by reducing the entropic penalty upon binding. This conformational restriction can pre-organize the molecule into a bioactive conformation, enhancing its potency and selectivity.
Role of the Hydroxymethyl Group in Modulating Biological Activity
The presence of a hydroxymethyl group at the C2 position introduces a polar, hydrogen-bond-donating and -accepting functionality. This group can significantly influence the molecule's solubility, metabolic stability, and interaction with biological targets.
In the context of this compound, the hydroxymethyl group can:
Form Hydrogen Bonds: The hydroxyl group can act as a hydrogen bond donor or acceptor, forming crucial interactions with amino acid residues in a protein's binding pocket.
Improve Pharmacokinetic Properties: The increased polarity due to the hydroxymethyl group can enhance aqueous solubility, which is often a desirable property for drug candidates.
Serve as a Point for Further Modification: The hydroxyl group can be a handle for further derivatization to explore additional SAR.
While direct SAR studies on 2-(hydroxymethyl)chroman-4-ols are limited, the isolation of 2-hydroxymethyl-chroman-4-one from a bacterial strain with antifungal activity highlights the potential biological relevance of this substitution pattern. nih.gov
Stereochemical Implications in Structure-Activity Relationships
This compound possesses at least two chiral centers, at C2 and C4, leading to the existence of multiple stereoisomers. It is well-established in medicinal chemistry that different stereoisomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and toxicities.
SAR Insights from Comparative Analysis of Analogue Structures
Due to the limited direct research on this compound, a comparative analysis of related structures is essential to infer its likely SAR.
| Compound/Analog | Key Structural Features | Observed/Inferred SAR Insights | Reference |
| Chroman-4-one SIRT2 Inhibitors | Varied alkyl and halogen substitutions at C2, C6, and C8. | Larger, electron-withdrawing groups at C6 and C8 enhance activity. Optimal alkyl chain length at C2 is crucial. | nih.gov |
| 7-Fluoro-chroman-4-one | Fluorine at the 7-position. | Weak inhibitory activity against SIRT2, suggesting positional importance of fluorine. | nih.gov |
| 2-Hydroxymethyl-chroman-4-one | Hydroxymethyl group at C2. | Exhibits antifungal activity, indicating the biological relevance of this substituent. | nih.gov |
| Stereoisomers of a Chroman-4-one | Enantiomers of a C2-alkyl, C6, C8-dihalo-chroman-4-one. | Enantiomers display differential inhibitory potency against SIRT2. | nih.govacs.org |
From this comparative analysis, it can be inferred that the 6-fluoro substituent in this compound likely contributes to its biological activity through its electron-withdrawing nature. The 2-hydroxymethyl group is expected to be a key determinant of its interaction with biological targets through hydrogen bonding. Furthermore, the specific stereochemistry of the molecule will be a critical factor for its biological profile.
Computational and Theoretical Investigations of 6 Fluoro 2 Hydroxymethyl Chroman 4 Ol
Molecular Modeling and Docking Studies for Biological Target Interaction Prediction
Molecular modeling and docking are powerful computational techniques used to predict how a small molecule, or ligand, might interact with a biological macromolecule, typically a protein. This approach is fundamental in drug discovery for identifying potential drug targets and optimizing lead compounds.
Ligand-Protein Binding Affinity and Interaction Profiling
The binding affinity, often quantified by the binding energy (typically in kcal/mol), is a critical parameter that predicts the strength of the interaction between a ligand and its target protein. A more negative binding energy suggests a more stable and favorable interaction. For chroman derivatives, which are known to interact with various biological targets, docking studies are crucial. For instance, studies on related fluorinated quinoline (B57606) compounds, which share some structural similarities with the chroman core, have shown significant binding affinities with proteins like human serum albumin (HSA) bohrium.com. While specific binding affinity data for 6-Fluoro-2-(hydroxymethyl)chroman-4-ol is not available, a hypothetical docking study against a relevant receptor would likely reveal a network of interactions contributing to a favorable binding energy. The presence of the hydroxyl and hydroxymethyl groups suggests the potential for multiple hydrogen bonding opportunities, a key contributor to high binding affinity.
A hypothetical interaction profile for this compound with a generic protein active site is presented below. This table illustrates the types of interactions that could be anticipated based on its chemical structure.
| Interaction Type | Potential Interacting Group on Compound | Potential Interacting Amino Acid Residue |
| Hydrogen Bond Donor | Hydroxyl group at C4, Hydroxymethyl group at C2 | Aspartate, Glutamate, Serine, Threonine |
| Hydrogen Bond Acceptor | Oxygen in the chroman ring, Hydroxyl groups | Serine, Threonine, Tyrosine, Asparagine, Glutamine |
| Halogen Bond | Fluorine at C6 | Electron-rich atoms in backbone or side chains |
| Hydrophobic Interactions | Benzene (B151609) ring of the chroman structure | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |
Identification of Key Binding Residues and Active Site Interactions
The precise identification of amino acid residues within the protein's active site that interact with the ligand is a primary outcome of docking studies. These key residues are essential for the biological activity of the protein and are often the focus of drug design efforts. For chroman-based molecules, interactions with both polar and non-polar residues are common. The aromatic ring of the chroman scaffold can form π-π stacking or hydrophobic interactions with aromatic amino acids like phenylalanine, tyrosine, and tryptophan. The hydroxyl groups are prime candidates for forming hydrogen bonds with polar residues such as serine, threonine, and aspartic acid. The fluorine atom at the 6-position can participate in halogen bonding, a specific type of non-covalent interaction that has gained recognition in drug design for its ability to enhance binding affinity and selectivity.
Mechanistic Insights into Molecular Interactions
Beyond simply identifying binding partners, molecular docking can provide mechanistic insights into how a ligand might modulate the function of a protein. For example, if a ligand binds within the active site of an enzyme, it may act as a competitive inhibitor. Alternatively, binding to an allosteric site could induce a conformational change that alters the protein's activity. The specific orientation and conformation of this compound within a binding pocket, as predicted by docking, would offer clues about its potential mechanism of action. The stereochemistry of the chiral centers at C2 and C4 would also be critical in determining the precise fit and interaction geometry within a chiral protein environment. Studies on related chroman derivatives have highlighted the importance of stereochemistry for biological activity nih.govresearchgate.net.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a powerful tool for predicting a wide range of molecular properties.
Electronic Properties and Chemical Reactivity Analyses
DFT calculations can elucidate the electronic properties of a molecule, which are fundamental to its reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity mdpi.com. The distribution of these frontier orbitals also reveals likely sites for electrophilic and nucleophilic attack.
For this compound, the electron-withdrawing fluorine atom would be expected to influence the electron density distribution around the aromatic ring. The oxygen atoms in the hydroxyl and hydroxymethyl groups, with their lone pairs of electrons, would also significantly impact the electronic landscape. A Molecular Electrostatic Potential (MEP) map, another output of DFT calculations, would visually represent the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, further guiding predictions of intermolecular interactions. Research on similar fluorinated heterocyclic compounds has utilized DFT to analyze these electronic properties and correlate them with experimental observations bohrium.comresearchgate.net.
A table of hypothetical DFT-calculated electronic properties for this compound is provided below for illustrative purposes.
| Property | Predicted Value/Characteristic | Significance |
| HOMO Energy | Relatively low | Indicates susceptibility to electrophilic attack |
| LUMO Energy | Relatively low | Indicates ability to accept electrons |
| HOMO-LUMO Gap | Moderate | Suggests a balance of stability and reactivity |
| Dipole Moment | Non-zero | Indicates the molecule is polar |
| Polarizability | Moderate | Describes the deformability of the electron cloud |
Research Applications and Biological Relevance of the 6 Fluoro 2 Hydroxymethyl Chroman 4 Ol Scaffold
Use as Building Blocks for the Synthesis of Complex Bioactive Molecules
The utility of the 6-fluoro-chroman scaffold is prominently demonstrated in the synthesis of the cardiovascular drug, Nebivolol. epo.orgnih.gov Nebivolol is a highly selective beta-1 receptor blocker with vasodilatory properties, used in the treatment of hypertension. researchgate.net Its structure is complex, containing four chiral centers, and is administered as a racemic mixture of the (SRRR)- and (RSSS)-enantiomers. epo.orggoogleapis.com
The synthesis of Nebivolol relies on key intermediates derived from the 6-fluoro-chroman framework. wipo.intgoogle.com Specifically, enantiomerically pure forms of 6-fluoro-chroman-2-carboxylic acid are converted into corresponding epoxide intermediates, namely (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman and (S)-6-fluoro-2-[(R)-oxiran-2-yl]chroman. nih.govresearchgate.net These epoxides are crucial building blocks. The synthesis involves the reduction of the carboxylic acid ester to an aldehyde, which is then converted to the epoxide. epo.orggoogle.com
The epoxide ring is then opened by reaction with benzylamine. In subsequent steps, two different chroman fragments are coupled together to construct the final complex structure of N-benzyl Nebivolol, which is then debenzylated to yield Nebivolol. googleapis.com The 6-fluoro substitution on the aromatic ring of the chroman scaffold is a critical feature of the final drug molecule. This multi-step synthesis highlights how the relatively simple, functionalized 6-fluoro-chroman scaffold serves as a foundational element for assembling a significantly more complex and pharmacologically important molecule. epo.orggoogleapis.com
Table 1: Bioactive Molecule Synthesized from a 6-Fluoro-Chroman Scaffold
| Precursor Scaffold | Complex Bioactive Molecule | Biological Significance |
|---|
Development of Peptidomimetics Using Chroman Scaffolds
Peptidomimetics are molecules designed to replicate the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. nih.gov The design of these molecules often involves using rigid or conformationally constrained scaffolds to correctly position the necessary pharmacophoric groups, mimicking the bioactive conformation of the parent peptide. benthamscience.com
The chroman skeleton is considered a privileged scaffold in medicinal chemistry and drug design, making it an attractive platform for the development of peptidomimetics. nih.govmdpi.com While direct examples of 6-Fluoro-2-(hydroxymethyl)chroman-4-ol being incorporated into a peptidomimetic are not extensively documented, the general strategy of using chroman and chromanone cores for this purpose is well-established. nih.govacs.org
Researchers utilize the chroman framework as a rigid template onto which various functional groups can be appended. researchgate.net For instance, different substituents at positions C-2, C-3, and C-6 of the chromanone skeleton have been shown to yield compounds with a wide range of biological activities, including potential treatments for Alzheimer's disease. nih.govnih.gov By strategically modifying the chroman scaffold, chemists can create molecules that present key functionalities in a defined spatial arrangement, thereby mimicking the binding determinants of a peptide ligand. The functional groups on this compound—the fluoro group, the hydroxymethyl group, and the hydroxyl group—provide multiple attachment points for diversification, allowing for the generation of libraries of compounds that can be screened for specific biological activities. This approach leverages the structural rigidity of the bicyclic chroman system to reduce the conformational flexibility inherent in natural peptides, a key goal in peptidomimetic design. nih.govbenthamscience.com
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman |
| (S)-6-fluoro-2-[(R)-oxiran-2-yl]chroman |
| 6-fluoro-chroman-2-carboxylic acid |
| Nebivolol |
| N-benzyl Nebivolol |
| Benzylamine |
Future Research Directions and Emerging Trends for 6 Fluoro 2 Hydroxymethyl Chroman 4 Ol
Advanced Synthetic Strategies for Novel Complex Fluorinated Chromanols
The synthesis of complex fluorinated chromanols is a critical area of research, as the precise placement of fluorine atoms can significantly influence a molecule's biological activity. numberanalytics.com Future efforts are likely to focus on developing more efficient and stereoselective synthetic routes.
One emerging trend is the use of asymmetric catalysis to produce enantiomerically pure fluorinated chromanols. numberanalytics.com This is particularly important as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. Techniques such as chiral phase-transfer catalysis and chiral Lewis acid catalysis are being explored to achieve high levels of enantioselectivity in fluorination reactions. numberanalytics.com
Another key area is late-stage fluorination , which involves introducing fluorine atoms into a complex molecule at a later stage of the synthesis. cas.cn This approach offers greater flexibility and efficiency compared to traditional methods that require the use of fluorinated starting materials. cas.cn C–H activation strategies, in particular, are gaining traction as they allow for the direct and selective functionalization of C-H bonds, a previously challenging transformation. cas.cnspringernature.com
Furthermore, the development of novel fluorinating reagents is crucial for expanding the scope of accessible fluorinated chromanol derivatives. numberanalytics.com While electrophilic fluorinating agents like Selectfluor have been widely used, there is a growing interest in developing safer and more selective nucleophilic and radical fluorinating reagents. numberanalytics.comcas.cn
| Synthetic Strategy | Description | Potential Advantages |
| Asymmetric Catalysis | Employs chiral catalysts to control the stereochemical outcome of fluorination reactions. numberanalytics.com | Production of enantiomerically pure compounds with potentially improved therapeutic indices. numberanalytics.com |
| Late-Stage Fluorination | Introduces fluorine at a late step in the synthetic sequence. cas.cn | Increased synthetic efficiency and access to a wider range of analogs. cas.cn |
| Novel Fluorinating Reagents | Development of new reagents with improved reactivity, selectivity, and safety profiles. numberanalytics.com | Enables the synthesis of previously inaccessible fluorinated chromanols. numberanalytics.com |
Multi-Target-Directed Ligand Design Approaches Based on Chroman Scaffolds
The "one-drug, one-target" paradigm has often proven insufficient for treating complex multifactorial diseases like neurodegenerative disorders. nih.gov This has led to the rise of multi-target-directed ligands (MTDLs) , which are single molecules designed to interact with multiple biological targets simultaneously. nih.govnih.gov The chroman scaffold is considered a "privileged structure" in drug design, meaning it can serve as a versatile framework for developing MTDLs. ebi.ac.uk
For diseases such as Alzheimer's, where multiple pathological pathways are involved (e.g., cholinergic deficit, amyloid-β aggregation, and oxidative stress), a multi-target approach is particularly promising. nih.govebi.ac.uk Researchers are exploring the design of chroman-based MTDLs that can, for instance, inhibit both acetylcholinesterase (AChE) and amyloid-β aggregation. nih.gov
The design of these MTDLs often involves the hybridization of the chroman scaffold with other pharmacophores known to interact with specific targets. nih.gov For example, combining the chroman structure with moieties from compounds like curcumin (B1669340) or tacrine (B349632) has been investigated to create novel MTDLs with enhanced therapeutic potential for Alzheimer's disease. nih.gov
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational and experimental methods is revolutionizing drug discovery and development. frontiersin.orgmdpi.com This integrated approach is particularly valuable in the context of designing and optimizing 6-Fluoro-2-(hydroxymethyl)chroman-4-ol derivatives.
Computer-Aided Drug Design (CADD) plays a crucial role in the initial stages of drug discovery. frontiersin.org Techniques like molecular docking and molecular dynamics simulations can be used to predict how different fluorinated chromanol derivatives will bind to their target proteins. researchgate.net This allows for the in silico screening of large virtual libraries of compounds, prioritizing those with the most promising predicted activity for synthesis and experimental testing. nih.gov
Structure-based design, guided by the X-ray crystal structures of target proteins, enables the rational design of new analogs with improved binding affinity and selectivity. nih.gov For instance, computational docking analysis can help in designing novel fluoro-analogs that fit optimally into the binding site of a target enzyme. nih.gov
Experimental techniques then provide the necessary validation for these computational predictions. mdpi.com High-throughput screening (HTS) can rapidly assess the biological activity of the synthesized compounds, while structural biology methods like X-ray crystallography can confirm the predicted binding modes. nih.gov This iterative cycle of computational design and experimental validation accelerates the optimization of lead compounds. nih.govnih.gov
Expanding the Biological Target Landscape for this compound Derivatives
While chromanols have been traditionally investigated for their antioxidant and anti-inflammatory properties, recent research has begun to uncover a much broader range of biological activities. nih.gov Future research will likely focus on exploring the full therapeutic potential of this compound derivatives by investigating their effects on a wider array of biological targets.
Data suggests that chromanols can act as "promiscuous" molecules, capable of interacting with various cellular components, including enzymes and receptors, and modulating gene expression and mitochondrial function. nih.gov This opens up possibilities for their application in diverse therapeutic areas beyond their traditional uses.
For example, some chroman derivatives have shown potential as anti-cancer agents. nih.gov The ability of the fluorinated chromanol scaffold to be synthetically modified provides an opportunity to develop derivatives with enhanced potency and selectivity against specific cancer-related targets.
Furthermore, the exploration of novel targets for neurodegenerative diseases remains a key area of interest. While BACE-1 has been a significant target, the high failure rate of BACE-1 inhibitors in clinical trials has highlighted the need to identify alternative targets in the complex pathology of diseases like Alzheimer's. acs.org The unique properties of fluorinated chromanols may make them suitable candidates for interacting with these newly identified targets.
Green Chemistry Approaches in Chromanol Synthesis and Derivatization
The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce the environmental impact of chemical processes. nih.govresearchgate.net This trend is highly relevant to the synthesis and derivatization of this compound.
Future research will focus on developing more sustainable synthetic methods that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. researchgate.netnih.gov This includes the use of greener solvents, such as water or supercritical fluids, and the development of catalytic reactions that can be performed under milder conditions. nih.govyoutube.com
Biocatalysis , the use of enzymes or whole microorganisms to perform chemical transformations, is a particularly promising green chemistry approach. nih.gov Enzymes can offer high selectivity and operate under mild, aqueous conditions, making them an environmentally friendly alternative to traditional chemical catalysts. nih.gov
Other green techniques being explored include microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption, and the use of solvent-free reaction conditions. youtube.comfrontiersin.org By adopting these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and cost-effective. dovepress.com
| Green Chemistry Approach | Description | Environmental Benefits |
| Use of Greener Solvents | Replacing hazardous organic solvents with alternatives like water or supercritical CO2. nih.gov | Reduced toxicity and environmental pollution. nih.gov |
| Biocatalysis | Employing enzymes or microorganisms as catalysts. nih.gov | High selectivity, mild reaction conditions, and reduced waste. nih.gov |
| Microwave-Assisted Synthesis | Using microwave irradiation to heat reactions. frontiersin.org | Faster reaction times and lower energy consumption. frontiersin.org |
| Solvent-Free Reactions | Conducting reactions without a solvent. youtube.com | Elimination of solvent waste and potential for simplified purification. youtube.com |
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 6-Fluoro-2-(hydroxymethyl)chroman-4-ol, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves fluorination of chroman precursors followed by hydroxymethylation. To optimize yields, control reaction temperature (e.g., <0°C for fluorination to minimize side reactions) and use anhydrous conditions. Purification via column chromatography with gradients of ethyl acetate/heptane (e.g., 3:7 to 1:1) improves purity. Monitor intermediates using TLC and NMR to track fluorination efficiency .
Q. How can researchers confirm the molecular structure of this compound using spectroscopic methods?
- Methodological Answer : Combine NMR (to identify hydroxymethyl protons at δ 3.5–4.0 ppm), NMR (for carbonyl and fluorinated carbons), and NMR (specific shifts for fluorine at C6). IR spectroscopy confirms hydroxyl (3200–3600 cm) and chroman ring vibrations. High-resolution mass spectrometry (HRMS) validates molecular formula .
Q. What are the common degradation pathways of this compound under acidic/basic conditions?
- Methodological Answer : The hydroxymethyl group is susceptible to hydrolysis. Under acidic conditions, it may dehydrate to form an alkene (observed via GC-MS). In basic media, nucleophilic attack on the chroman ring can occur. Stability studies should use HPLC with a C18 column (e.g., 0.1% TFA in acetonitrile/water) to monitor degradation products .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what chiral resolution techniques are effective?
- Methodological Answer : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during hydroxymethylation or asymmetric catalysis (e.g., Sharpless epoxidation for stereocontrol). Separate enantiomers via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) or enzymatic resolution (lipases in organic solvents). Confirm enantiomeric excess (ee) using polarimetry or chiral stationary-phase LC-MS .
Q. What crystallographic strategies resolve the stereochemical ambiguity of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation (λ = 1.54178 Å) at 100 K provides absolute configuration. Refine structures using SHELXL, ensuring R-factor <0.05. For unstable crystals, use synchrotron radiation or cryoprotection (e.g., glycerol). Compare experimental data with DFT-optimized structures (B3LYP/6-31G*) .
Q. How does fluorination at C6 influence the compound’s metabolic stability in hepatic microsomal assays?
- Methodological Answer : Incubate the compound with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Quench reactions with acetonitrile at 0, 15, 30, and 60 min. Quantify parent compound degradation via LC-MS/MS (ESI-negative mode, m/z [M-H]). Compare half-life () with non-fluorinated analogs to assess fluorination’s protective effect .
Q. What in silico approaches predict the biological targets of this compound?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) or β-adrenergic receptors, leveraging fluorination’s electron-withdrawing effects. Validate predictions with surface plasmon resonance (SPR) binding assays (KD <10 μM considered active). Cross-reference with QSAR models for chroman derivatives .
Q. How can contradictory data in cytotoxicity assays (e.g., IC variability across cell lines) be systematically addressed?
- Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum concentration). Use orthogonal assays (MTT, ATP-lite, apoptosis markers) to confirm results. Perform dose-response curves in triplicate and apply statistical rigor (e.g., Grubbs’ test for outliers). Investigate off-target effects via kinase profiling panels .
Methodological Notes
- Stereochemical Analysis : Absolute configuration determination requires Flack parameter refinement in SC-XRD (values near 0 confirm handedness) .
- Metabolite Identification : Use -labeling or H/D exchange LC-MS to trace hydroxylation/oxidation pathways .
- Data Reproducibility : Pre-register experimental protocols (e.g., on Open Science Framework) and share raw crystallographic data (CCDC deposition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
